molecular formula C13H13NO4S B3126068 N-(Methylsulfonyl)-N-1-naphthylglycine CAS No. 330967-96-9

N-(Methylsulfonyl)-N-1-naphthylglycine

Cat. No.: B3126068
CAS No.: 330967-96-9
M. Wt: 279.31 g/mol
InChI Key: VVNZXHNUHNUENW-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)-N-1-naphthylglycine is an organic compound that belongs to the class of sulfonyl-containing compounds It features a naphthyl group attached to a glycine moiety, with a methylsulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonyl)-N-1-naphthylglycine typically involves the reaction of 1-naphthylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with glycine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonyl)-N-1-naphthylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated naphthyl derivatives.

Scientific Research Applications

N-(Methylsulfonyl)-N-1-naphthylglycine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)-N-1-naphthylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the naphthyl group can engage in π-π interactions with aromatic residues, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Methylsulfonyl)-N-phenylglycine: Similar structure but with a phenyl group instead of a naphthyl group.

    N-(Methylsulfonyl)-N-2-naphthylglycine: Similar structure but with the naphthyl group in a different position.

    N-(Methylsulfonyl)-N-1-naphthylalanine: Similar structure but with an alanine moiety instead of glycine.

Uniqueness

N-(Methylsulfonyl)-N-1-naphthylglycine is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl and naphthyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[methylsulfonyl(naphthalen-1-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-19(17,18)14(9-13(15)16)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNZXHNUHNUENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268425
Record name N-(Methylsulfonyl)-N-1-naphthalenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330967-96-9
Record name N-(Methylsulfonyl)-N-1-naphthalenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330967-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methylsulfonyl)-N-1-naphthalenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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